molecular formula C24H29N5O2 B2555861 N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide CAS No. 2319896-45-0

N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide

Cat. No.: B2555861
CAS No.: 2319896-45-0
M. Wt: 419.529
InChI Key: GXTLRXFMVJDYBL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide ( 2319896-45-0) is a synthetic quinazolinone derivative with a molecular formula of C24H29N5O2 and a molecular weight of 419.52 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating novel kinase inhibitors and anticancer agents. Its structure incorporates a quinazolinone core, a privileged scaffold in pharmacology, linked to a phenylpiperazine group and a tert-butyl acetamide moiety . Quinazolinone-based compounds are extensively studied for their ability to interact with a variety of enzyme targets . Specifically, derivatives similar to this compound have demonstrated considerable cytotoxicity and have been evaluated for their anticancer activity against a diverse panel of human cancer cell lines, showing promise against colon cancer, melanoma, and ovarian cancer in preliminary research . The presence of the phenylpiperazine subunit is a common feature in molecules designed for central nervous system (CNS) targeting, which may also be relevant for its pharmacological profile . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-tert-butyl-2-[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-24(2,3)26-21(30)17-29-22(31)19-11-7-8-12-20(19)25-23(29)28-15-13-27(14-16-28)18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTLRXFMVJDYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzamide and 4-phenylpiperazine.

    Formation of Quinazolinone Core: The initial step involves the cyclization of 2-aminobenzamide to form the quinazolinone core. This can be achieved through a condensation reaction with formic acid or formamide under reflux conditions.

    Introduction of Phenylpiperazine: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction. The quinazolinone intermediate is reacted with 4-phenylpiperazine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acylation: The final step involves the acylation of the resulting compound with tert-butyl bromoacetate to introduce the tert-butyl acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the tert-butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various alkyl or aryl substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide has shown promise as a potential anticancer agent through various mechanisms:

  • EGFR Inhibition : Compounds with a similar structure have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For example, quinazoline derivatives have demonstrated significant activity against breast cancer cell lines (MCF7) and lung cancer cell lines (A549), with some derivatives achieving IC50 values as low as 0.096 μM for EGFR inhibition .
  • Dual Inhibition : Recent studies indicate that certain quinazoline derivatives can act as dual inhibitors of both EGFR and HER2, enhancing their efficacy against tumors that express these receptors .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology, particularly concerning dopamine receptor modulation:

  • Dopamine D3 Receptor Modulation : Quinazoline derivatives have been explored as modulators of the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The design and synthesis of these compounds aim to develop selective antagonists or partial agonists that could provide therapeutic benefits .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been investigated:

  • Antibacterial and Antifungal Properties : Research indicates that quinazoline compounds exhibit significant antimicrobial activity against various bacterial strains and pathogenic fungi. For instance, studies have shown that derivatives similar to this compound possess notable efficacy against both unicellular and multicellular fungal pathogens .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of quinazolines and their biological activity is crucial for drug development:

Compound StructureBiological ActivityIC50 Value
Quinazoline Derivative AEGFR Inhibition0.096 μM
Quinazoline Derivative BDual EGFR/HER2 Inhibition2.49 μM
N-(tert-butyl)-2-(4-oxo...)Antimicrobial ActivityVaries by strain

These studies help identify key functional groups responsible for specific activities, guiding further synthetic modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in signal transduction pathways. The phenylpiperazine moiety may interact with neurotransmitter receptors, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Quinazolinone Substituents Piperazine Substituents Acetamide Substituents Biological Activity Yield (%) Melting Point (°C) Key References
Target Compound 4-oxo, 2-(4-phenylpiperazin-1-yl) 4-phenyl N-(tert-butyl) Not explicitly reported 43 N/A
8a : 2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide 4-oxo, 2-(phenoxymethyl) 4-(2-chlorophenyl) N-(quinazolin-3-yl) Anticonvulsant (implied) 57 206–207
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 6-chloro, 2-methyl, 4-oxo None N-phenyl InhA inhibitor (antitubercular) N/A N/A
4d : N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 4-oxo None N-(2-hydroxy-4-methylphenyl) Not specified 38 242–244
8c : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide 4-oxo, 2-(phenoxymethyl) 4-(4-methoxyphenyl) N-(quinazolin-3-yl) CDK2 inhibitor 70 100–102
1b : N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide N/A (phthalimide derivative) N/A Thiophene-2-carboxamide Antioxidant (most active in DPPH) N/A N/A

Structural Modifications and Activity Trends

  • Quinazolinone Core: Substitutions at position 2 (e.g., phenoxymethyl in 8a vs. phenylpiperazine in the target compound) influence receptor specificity. Phenoxymethyl derivatives show anticonvulsant activity, while phenylpiperazine analogs may target kinase pathways (e.g., CDK2 inhibition in 8c) . Chloro or methyl groups at position 6 (e.g., 6-chloro in ) enhance antitubercular activity by improving interactions with bacterial enoyl-ACP reductase (InhA) .
  • Piperazine Substituents: Electron-withdrawing groups (e.g., 2-chlorophenyl in 8a) increase melting points (206–207°C) due to stronger intermolecular interactions, whereas electron-donating groups (e.g., 4-methoxyphenyl in 8c) lower melting points (100–102°C) .
  • Acetamide Modifications :

    • Bulky groups like tert-butyl may enhance metabolic stability and BBB penetration compared to smaller substituents (e.g., N-phenyl in ) .
    • Hydrophilic groups (e.g., 2-hydroxyphenyl in 4e) reduce yields (38–76%) due to solubility challenges during synthesis .

Pharmacological and Physicochemical Properties

  • Antioxidant Activity: Phthalimide derivatives like 1b (thiophene-carboxamide) exhibit superior radical scavenging (DPPH assay) compared to quinazolinone-acetamides, highlighting the role of heterocyclic diversity .
  • Antitubercular Activity: Pyridyl-substituted quinazolinones () demonstrate higher efficacy against Mycobacterium tuberculosis than phenylpiperazine derivatives, emphasizing the importance of heteroaromatic moieties .

Biological Activity

N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide is a novel compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Structure and Synthesis

The compound features a quinazolinone core characterized by a bicyclic structure that includes both benzene and pyrimidine rings. The presence of the tert-butyl group and a piperazine moiety enhances its biological profile. The synthesis typically involves multiple steps, starting from readily available precursors, which include:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the Piperazine Moiety : This step usually involves nucleophilic substitution reactions.
  • Acetamide Formation : The acetamide group is introduced via amidation reactions.

Antitumor Activity

Quinazoline derivatives have been widely studied for their antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF7 (breast)0.096
Compound BHepG2 (liver)2.08

These compounds often exhibit selective inhibition of key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR).

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have indicated that quinazoline derivatives possess varying degrees of antibacterial and antifungal activities:

Activity TypeTest OrganismZone of Inhibition (mm)MIC (mg/mL)
AntibacterialStaphylococcus aureus1275
AntifungalCandida albicans1080

While some derivatives have demonstrated moderate activity against these pathogens, further optimization may enhance their efficacy .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction could result in downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating various quinazoline derivatives, one compound demonstrated significant cytotoxicity against MCF7 and A549 cell lines, indicating the potential for developing targeted cancer therapies .
  • Antimicrobial Studies : A series of synthesized quinazoline derivatives were tested for their antimicrobial properties using the agar well diffusion method. Some compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in addressing bacterial resistance issues .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(tert-butyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-phenylpiperazine with a quinazolinone precursor. Acylation using tert-butyl acetamide derivatives is performed under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the quinazolinone core and acetamide substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s initial biological activity in vitro?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Enzyme inhibition assays (e.g., kinase or protease targets) quantify IC50_{50} values. Parallel assays with structurally similar compounds (e.g., pyrazolopyrimidine derivatives) help establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables: catalyst type (e.g., DMAP vs. HOBt), solvent polarity (DMF vs. THF), and temperature (0°C to reflux). Monitor progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride). Post-reaction, employ recrystallization or preparative HPLC for purification .

Q. What strategies resolve contradictions in spectral data or biological assay results?

  • Methodological Answer : If NMR signals suggest impurities, repeat synthesis under anhydrous conditions or use deuterated solvents to exclude moisture artifacts. For conflicting bioactivity data, validate assays with positive controls (e.g., staurosporine for cytotoxicity) and orthogonal methods (e.g., SPR for binding affinity). Re-evaluate compound stability under assay conditions (pH, temperature) .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., EGFR kinase). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Experimental Design & Data Analysis

Q. What experimental controls are essential for stability studies under physiological conditions?

  • Methodological Answer : Include (1) a negative control (compound-free buffer) and (2) a stable analog (e.g., tert-butyl-substituted pyridazine). Assess degradation via HPLC at 37°C in PBS (pH 7.4) over 72 hours. Quantify metabolites using LC-MS/MS and compare to accelerated stability tests (e.g., 40°C/75% RH) .

Q. How can researchers differentiate polymorphic forms of the compound?

  • Methodological Answer : Use X-ray powder diffraction (XRPD) to identify unique crystal lattices. Differential scanning calorimetry (DSC) detects thermal transitions (melting points, exotherms). Solubility studies in varying solvents (e.g., ethanol vs. acetone) reveal form-specific dissolution profiles. Computational tools (e.g., Mercury) predict lattice energies .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC215–218°C (decomposition)
LogP (lipophilicity)HPLC (RP-C18)3.2 ± 0.1
IC50_{50} (EGFR kinase)Fluorescence assay0.45 µM (SD ± 0.07)

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